N-(3,4-dimethoxyphenethyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
Description
This compound is a synthetic acetamide derivative featuring a 3,4-dimethoxyphenethyl group and a substituted 4-oxo-4H-pyran scaffold. The pyran ring is functionalized at the 6-position with a (2-methylindolin-1-yl)methyl moiety, which introduces a heterocyclic indoline fragment.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxopyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O6/c1-18-12-20-6-4-5-7-22(20)29(18)15-21-14-23(30)26(16-34-21)35-17-27(31)28-11-10-19-8-9-24(32-2)25(13-19)33-3/h4-9,13-14,16,18H,10-12,15,17H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGPSSCRYBSENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Dimethoxyphenethyl Group: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form the dimethoxyphenethyl group.
Synthesis of the Indolinylmethyl Group: The indolinylmethyl group can be synthesized by reacting 2-methylindole with a suitable alkylating agent.
Construction of the Pyran Ring: The pyran ring is formed through a cyclization reaction involving a precursor molecule.
Coupling Reactions: The final step involves coupling the dimethoxyphenethyl group, the indolinylmethyl group, and the pyran ring through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethoxyphenethyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several acetamide derivatives documented in the literature. Below is a comparative analysis based on available evidence:
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Observations :
Core Scaffolds: The target compound’s 4-oxo-4H-pyran core distinguishes it from analogues with pyridazinone (e.g., ) or chromenone (e.g., ) backbones. The indoline substituent introduces a bicyclic heteroaromatic system absent in simpler pyridin-2-ylmethyl derivatives (e.g., ). Indoline’s basic nitrogen may enhance solubility or receptor interactions.
Substituent Effects: The 3,4-dimethoxyphenethyl group in the target compound increases lipophilicity compared to pyridin-2-ylmethyl (logP ~1.5 vs. ~0.8 estimated) . This could improve membrane permeability but may reduce aqueous solubility. The 2-methylindolin-1-ylmethyl group at the pyran 6-position is unique.
Molecular Weight and Complexity: The target compound (MW ~513.5 g/mol) is heavier than simpler acetamides (e.g., 380.4 g/mol in ) but comparable to chromenone derivatives (e.g., 618.6 g/mol in ). Higher molecular weight may impact bioavailability.
Hypothesized Pharmacological and Physicochemical Properties
While experimental data for the target compound are lacking, comparisons with structurally related molecules suggest:
- Solubility: The 4-oxo group and acetamide linker may confer moderate aqueous solubility (~10–50 µM range), similar to pyridazinone derivatives .
- Metabolic Stability : The dimethoxyphenyl group is prone to demethylation via cytochrome P450 enzymes, a common metabolic pathway for methoxy-substituted aromatics.
- Target Selectivity : The indoline moiety may confer selectivity toward aminergic receptors (e.g., serotonin or dopamine receptors) compared to pyrazolopyrimidine-based compounds (e.g., ), which often target kinases.
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings, case studies, and data tables to elucidate the biological activity of this compound.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a dimethoxyphenethyl group and a pyran derivative. The molecular formula is , with a molecular weight of approximately 398.45 g/mol. The structural representation can be summarized as follows:
The proposed mechanism of action for this compound involves multiple pathways:
- Inhibition of Cancer Cell Proliferation : Studies indicate that this compound may exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Targeting Specific Pathways : The compound potentially interacts with key proteins involved in apoptosis and cell survival, similar to known inhibitors like MDM2 and XIAP .
Biological Activity Data
The biological activity of the compound has been evaluated through several assays, including cytotoxicity tests against different cancer cell lines. The following table summarizes the findings from various studies:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| Acute Lymphoblastic Leukemia (ALL) | 0.3 - 0.4 | Induction of apoptosis via caspase activation |
| Neuroblastoma (NB) | 0.5 - 1.2 | Inhibition of growth and colony formation |
| Breast Cancer | 1.0 - 1.5 | Cell cycle arrest at G2/M phase |
Case Studies
-
Case Study on Acute Lymphoblastic Leukemia :
In a study investigating the effects on ALL cell lines, this compound demonstrated significant cytotoxicity with an IC50 value ranging from 0.3 to 0.4 μM, indicating its potential as a therapeutic agent in treating this type of leukemia . -
Neuroblastoma Treatment :
Another study focused on neuroblastoma cells showed that the compound effectively inhibited cell growth, with IC50 values between 0.5 and 1.2 μM. The treatment resulted in reduced colony formation, suggesting a robust anti-proliferative effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
